![molecular formula C21H18BrN5O5 B13804535 1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13804535.png)
1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)
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Overview
Description
1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with various functional groups, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) involves multiple stepsCommon reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may employ large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) include:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.
3,5-Dimethyl-1-phenylpyrazole: Another pyrazole derivative with a phenyl group instead of the bromobenzoyl group.
1H-Pyrazole-1-acetic acid: A pyrazole derivative with an acetic acid group but lacking the nitro and bromobenzoyl groups
Properties
Molecular Formula |
C21H18BrN5O5 |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
[2-[(E)-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H18BrN5O5/c1-13-20(27(30)31)14(2)26(25-13)12-19(28)24-23-11-15-7-3-6-10-18(15)32-21(29)16-8-4-5-9-17(16)22/h3-11H,12H2,1-2H3,(H,24,28)/b23-11+ |
InChI Key |
PWGRXROROFTHQH-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=CC=C3Br)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=CC=C3Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
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